Tetrahydrodeoxycorticosterone
Overview
Description
Tetrahydrodeoxycorticosterone (THDOC) is an endogenous neurosteroid . It is also referred to as allotetrahydrocorticosterone . It is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .
Synthesis Analysis
The synthesis of THDOC involves the adrenal hormone deoxycorticosterone. Two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase, are involved in the synthesis .Molecular Structure Analysis
The molecular formula of THDOC is C21H34O3 . It has an average mass of 334.493 Da and a monoisotopic mass of 334.250793 Da .Chemical Reactions Analysis
THDOC is a potent positive allosteric modulator of the GABA A receptor . It has sedative, anxiolytic, and anticonvulsant effects . Changes in the normal levels of this steroid, particularly during pregnancy and menstruation, may be involved in some types of epilepsy and premenstrual syndrome, as well as stress, anxiety, and depression .Physical And Chemical Properties Analysis
The physical and chemical properties of THDOC include a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .Scientific Research Applications
Neurophysiological Effects
- Influence on Pre-Sympathetic Neurones : THDOC modulates "pre-sympathetic" neurones in the hypothalamic paraventricular nucleus, impacting neuronal activity and stress responses (Womack, Pyner, & Barrett-Jolley, 2006).
- Modulation of GABA-Activated Currents : THDOC exhibits dose-dependent effects on GABA-activated Cl- currents in rat hypothalamic neurons, influencing neuronal excitability (Wetzel et al., 1999).
Behavioral and Pharmacological Insights
- GABA-Receptor Complex Modulation : THDOC acts as a modulator of the GABA receptor complex, impacting behavioral responses such as anxiolytic actions (Deutsch & Mastropaolo, 1993).
- Anesthetic and Hypnotic Actions : Certain metabolites of THDOC are linked to anesthetic and hypnotic actions, as they modulate the GABA receptor-chloride ion channel complex (Majewska et al., 1986).
Developmental Neuroscience
- Impact on Developmental Neurobiology : THDOC affects GABAA receptor-mediated inhibitory postsynaptic currents in rat hippocampal and cerebellar slices, suggesting a role in neurodevelopment (Cooper, Johnston, & Edwards, 1999).
Oncological Implications
- Colorectal Cancer Marker : THDOC, through its conversion to pregnanolone by Eubacterium lentum, is linked to colorectal cancer, with implications for diagnosis and understanding pathogenesis (Bokkenheuser et al., 1983).
Mental Health Research
- Relevance in Mental Disorders : Fluctuations in THDOC levels are implicated in disorders like major depression, anxiety, and schizophrenia, suggesting potential therapeutic applications (Pisu & Serra, 2004).
Endocrine and Neurosteroid Interaction
- Progesterone Receptor-Mediated Effects : THDOC can regulate gene expression via progesterone receptors, indicating its dual role in neurotransmitter modulation and gene expression (Rupprecht et al., 1993).
Pediatric Neurology
- Potential in Treating Infantile Spasms : The therapeutic activity of THDOC and related neurosteroids in infantile spasms suggests new nonhormonal treatment approaches for developmental epilepsies (Rogawski & Reddy, 2002).
GABA Receptor Interaction
- Antagonistic GABAergic Activity : Metabolism of THDOC may produce antagonistic activity at GABAA receptors, revealing its complex interaction with neurotransmitter systems (Penland & Morrow, 2004).
Biochemical Transformations
- Biochemical Pathways : Research on the C-21 dehydroxylation of THDOC by Eubacterium lentum provides insights into its biochemical transformations and potential implications in various physiological processes (Holland & Riemland, 1984).
Neuroendocrinology
- Gene Expression in Neuroendocrinology : THDOC affects gene expression related to myelin basic protein in oligodendrocytes and glial fibrillary acidic protein in astrocytes, highlighting its role in neuroendocrinological processes (Melcangi et al., 1997).
Future Directions
Research is ongoing to deepen our understanding of the roles of hormonal and non-hormonal components and mediators of this psychiatric disorder . THDOC is among the most important neurosteroids of pharmacological interest . It is believed that the non-genomic, and rapid actions of neurosteroids like THDOC play a significant role in the GABA A-receptor function and shift in mood and memory function .
properties
IUPAC Name |
2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYBWRSLLXBOW-GDYGHMJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017258 | |
Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydrodeoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetrahydrodeoxycorticosterone | |
CAS RN |
567-02-2, 567-03-3 | |
Record name | Allotetrahydrodeoxycorticosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=567-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3alpha,21-Dihydroxy-5alpha-pregnan-20-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,21-dihydroxy-5α-pregnan-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydrodeoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.